molecular formula C16H11N3O3S B2553738 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione CAS No. 1286712-86-4

2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2553738
CAS No.: 1286712-86-4
M. Wt: 325.34
InChI Key: QWVLOECSDXZZCB-UHFFFAOYSA-N
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Description

2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolopyrimidine core and an isoindoline-1,3-dione moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione typically involves multi-step reactions. One common synthetic route starts with the preparation of the thiazolopyrimidine core. This can be achieved by heating ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with bromomalonic ester or 3-bromopentane-2,4-dione . The resulting intermediate is then reacted with isoindoline-1,3-dione under specific conditions to form the final product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .

Chemical Reactions Analysis

2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Comparison with Similar Compounds

Similar compounds to 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione include other thiazolopyrimidines and isoindoline derivatives. For example, 5-phenyl-5H-thiazolo[3,2-a]pyrimidine and N-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione share similar structural features . the presence of different substituents and functional groups can significantly alter their biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of a thiazolopyrimidine core and an isoindoline-1,3-dione moiety, which contributes to its distinct biological activities .

Biological Activity

The compound 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic organic compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, antibacterial properties, antitubercular effects, and other pharmacological applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps are often involved:

  • Formation of Thiazolopyrimidine Core : The initial step involves the synthesis of the thiazolopyrimidine core through cyclization reactions.
  • Methylation and Functionalization : Subsequent reactions may include methylation and the introduction of functional groups to enhance biological activity.
  • Final Coupling : The final compound is formed by coupling the thiazolopyrimidine with isoindoline derivatives.

Antibacterial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. A study evaluating various thiazolopyrimidine derivatives demonstrated that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
2aModerate (MIC = 32 µg/mL)Low (MIC = 128 µg/mL)
2bHigh (MIC = 16 µg/mL)Moderate (MIC = 64 µg/mL)

These findings suggest that structural modifications can enhance antibacterial efficacy, making these compounds promising candidates for further development in antimicrobial therapy .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies using broth dilution methods revealed that certain derivatives exhibited significant inhibitory effects:

CompoundMIC (µg/mL) against M. tuberculosis
2a0.25
2b0.5

These results indicate that the thiazolopyrimidine scaffold may be effective in combating tuberculosis, a disease with rising resistance to conventional therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from thiazolopyrimidine structures:

  • Anticancer Properties : Thiazolopyrimidines have shown potential as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines. For example, a derivative was found to induce apoptosis in breast cancer cells through modulation of the apoptotic pathway .
  • Fungicidal Activity : Some studies have reported fungicidal effects against plant pathogens, suggesting applications in agriculture for crop protection .
  • Mechanistic Studies : Research has indicated that these compounds may exert their biological effects through multiple mechanisms, including enzyme inhibition and disruption of nucleic acid synthesis .

Properties

IUPAC Name

2-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c1-9-6-13(20)19-10(8-23-16(19)17-9)7-18-14(21)11-4-2-3-5-12(11)15(18)22/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLOECSDXZZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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